1-(5-Bromofuran-2-yl)pentan-1-amine
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Overview
Description
1-(5-Bromofuran-2-yl)pentan-1-amine is an organic compound with the molecular formula C9H14BrNO. It features a furan ring substituted with a bromine atom at the 5-position and an amine group attached to a pentane chain.
Preparation Methods
The synthesis of 1-(5-Bromofuran-2-yl)pentan-1-amine typically involves the bromination of furan followed by the introduction of the pentan-1-amine moiety. One common method includes the following steps:
Bromination of Furan: Furan is reacted with bromine in the presence of a catalyst to yield 5-bromofuran.
Formation of this compound: The 5-bromofuran is then reacted with pentan-1-amine under suitable conditions to form the desired compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(5-Bromofuran-2-yl)pentan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines, nitriles, or oximes.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium azide or potassium thiocyanate can be used for these transformations.
Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols. Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-Bromofuran-2-yl)pentan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, particularly those with potential antibacterial and antifungal properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(5-Bromofuran-2-yl)pentan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the structure of the final pharmacologically active compound derived from it .
Comparison with Similar Compounds
1-(5-Bromofuran-2-yl)pentan-1-amine can be compared with other similar compounds, such as:
1-(5-Bromofuran-2-yl)ethan-1-amine: This compound has a shorter alkyl chain and may exhibit different reactivity and biological activity.
1-(5-Bromofuran-2-yl)methanamine: With an even shorter chain, this compound may have distinct properties and applications.
Properties
Molecular Formula |
C9H14BrNO |
---|---|
Molecular Weight |
232.12 g/mol |
IUPAC Name |
1-(5-bromofuran-2-yl)pentan-1-amine |
InChI |
InChI=1S/C9H14BrNO/c1-2-3-4-7(11)8-5-6-9(10)12-8/h5-7H,2-4,11H2,1H3 |
InChI Key |
NMUMZCXHZCFYET-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=CC=C(O1)Br)N |
Origin of Product |
United States |
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